2-(3-(2-Methoxy-2-oxoethyl)bicyclo[1.1.1]pentan-1-yl)acetic acid
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Overview
Description
2-(3-(2-Methoxy-2-oxoethyl)bicyclo[1.1.1]pentan-1-yl)acetic acid is a compound that features a bicyclo[1.1.1]pentane core, which is a highly strained carbocyclic structure. This unique structure has garnered significant interest in the field of medicinal chemistry due to its potential as a bioisostere for various functional groups, enhancing the pharmacokinetic properties of drug candidates .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(2-Methoxy-2-oxoethyl)bicyclo[1.1.1]pentan-1-yl)acetic acid typically involves the construction of the bicyclo[1.1.1]pentane core followed by functionalization at the bridgehead positions. One common method is the carbene insertion into the central bond of bicyclo[1.1.0]butane, followed by nucleophilic or radical addition across the central bond of [1.1.1]propellane . These reactions often require specific catalysts and controlled conditions to ensure high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes such as the use of dimethyl bicyclo[1.1.1]pentane-1,3-dicarboxylate as a precursor.
Chemical Reactions Analysis
Types of Reactions
2-(3-(2-Methoxy-2-oxoethyl)bicyclo[1.1.1]pentan-1-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of specific solvents to optimize yields and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
2-(3-(2-Methoxy-2-oxoethyl)bicyclo[1.1.1]pentan-1-yl)acetic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(3-(2-Methoxy-2-oxoethyl)bicyclo[1.1.1]pentan-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to fit into binding sites of enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[1.1.1]pentane-1,3-diyldimethanol: Another compound featuring the bicyclo[1.1.1]pentane core, used in similar applications.
Dimethyl bicyclo[1.1.1]pentane-1,3-dicarboxylate: A precursor used in the synthesis of various bicyclo[1.1.1]pentane derivatives.
Uniqueness
2-(3-(2-Methoxy-2-oxoethyl)bicyclo[1.1.1]pentan-1-yl)acetic acid is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its methoxy and oxoethyl groups enhance its reactivity and potential as a bioisostere, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C10H14O4 |
---|---|
Molecular Weight |
198.22 g/mol |
IUPAC Name |
2-[3-(2-methoxy-2-oxoethyl)-1-bicyclo[1.1.1]pentanyl]acetic acid |
InChI |
InChI=1S/C10H14O4/c1-14-8(13)3-10-4-9(5-10,6-10)2-7(11)12/h2-6H2,1H3,(H,11,12) |
InChI Key |
BIZLUHJZNJYMBK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC12CC(C1)(C2)CC(=O)O |
Origin of Product |
United States |
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